molecular formula C10H12O3 B1356715 2-Ethoxy-6-methylbenzoic acid CAS No. 90259-35-1

2-Ethoxy-6-methylbenzoic acid

Cat. No. B1356715
CAS RN: 90259-35-1
M. Wt: 180.2 g/mol
InChI Key: XBXXGQXDDJKDSV-UHFFFAOYSA-N
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Description

2-Ethoxy-6-methylbenzoic acid, also known as EMB, is an organic compound belonging to the class of carboxylic acids. It is a white crystalline solid with a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol. EMB is used in various scientific research applications and is also known to have a range of biochemical and physiological effects.

Scientific research applications

Synthesis Applications

2-Ethoxy-6-methylbenzoic acid and its derivatives are often used as intermediates in the synthesis of various compounds. For instance, Salman et al. (2002) described an efficient method to synthesize 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a key intermediate for repaglinide, an oral hypoglycemic agent, starting from a related compound, 2-hydroxy-4-methylbenzoic acid (Salman et al., 2002). Similarly, Pi et al. (2018) found that 3-ethoxy-2-phenylbenzoic acid, a closely related compound, provides superior yield and selectivity in the arylation of indoles (Pi et al., 2018).

Cytotoxic Activity

Gomes et al. (2006) investigated the cytotoxic activity of 2,4-dihydroxy-6-methylbenzoates, which are structurally related to 2-ethoxy-6-methylbenzoic acid. They found that these compounds exhibit potential antineoplastic activity (Gomes et al., 2006).

Antimicrobial and Anti-tubercular Activities

The antimicrobial and anti-tubercular properties of compounds related to 2-ethoxy-6-methylbenzoic acid have been explored. For example, Tatipamula and Vedula (2019) reported the antimicrobial and anti-tubercular activities of isolates and semi-synthetic derivatives of the lichen Ramalina leiodea, which included compounds structurally similar to 2-ethoxy-6-methylbenzoic acid (Tatipamula & Vedula, 2019).

Photodegradation Studies

In photodegradation studies, Gmurek et al. (2015) examined the photochemical degradation of hazardous water contaminants, including methyl-2-ethoxybenzoate, a compound related to 2-ethoxy-6-methylbenzoic acid (Gmurek et al., 2015).

properties

IUPAC Name

2-ethoxy-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-8-6-4-5-7(2)9(8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXXGQXDDJKDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541787
Record name 2-Ethoxy-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-6-methylbenzoic acid

CAS RN

90259-35-1
Record name 2-Ethoxy-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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